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For Researchers, Scientists, and Drug Development Professionals

Introduction
SHEN26 is an orally administered broad-spectrum antiviral agent with potent preclinical activity

against SARS-CoV-2.[1] It is a prodrug that is rapidly converted in the body to its active

metabolite, SHEN26-69-0, which acts as an RNA-dependent RNA polymerase (RdRp) inhibitor.

[1] Understanding the pharmacokinetic profile of SHEN26 and its active metabolite is crucial for

optimizing dosage regimens and ensuring its efficacy and safety in clinical applications. These

application notes provide a summary of the pharmacokinetic data from a Phase I clinical trial in

healthy subjects and detailed protocols for key experiments.

Data Presentation: Pharmacokinetics of SHEN26-69-
0
The pharmacokinetic parameters of the active metabolite, SHEN26-69-0, were evaluated in a

Phase I, randomized, double-blind, placebo-controlled study involving healthy adult subjects

(ClinicalTrials.gov Identifier: NCT05504746).[1] The study consisted of three parts: a single

ascending dose (SAD) study, a multiple ascending dose (MAD) study, and a food-effect (FE)

study.[1]
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Table 1: Pharmacokinetic Parameters of SHEN26-69-0
Following Single Ascending Doses (Fasting)

Dose
Group
(mg)

N
Cmax
(ng/mL)

Tmax (h)
AUC0-t
(h·ng/mL)

AUC0-∞
(h·ng/mL)

t1/2 (h)

50 8 137 ± 33.8
1.5 (1.0-

2.0)
682 ± 131 694 ± 132 3.6 ± 0.6

200 8 468 ± 115
1.5 (1.0-

3.0)
2670 ± 540 2700 ± 544 4.2 ± 0.5

400 8 857 ± 187
1.5 (1.0-

2.0)

5500 ±

1130

5550 ±

1130
4.6 ± 0.6

800 8 1510 ± 364
2.0 (1.0-

4.0)

12000 ±

2450

12100 ±

2450
5.1 ± 0.7

1200 8 1890 ± 458
2.5 (1.5-

4.0)

16500 ±

3810

16600 ±

3820
5.4 ± 0.8

Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median

(range) for Tmax. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t:

Area under the plasma concentration-time curve from time 0 to the last measurable

concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity;

t1/2: Elimination half-life.

In the single ascending dose study, the Cmax and AUC of SHEN26-69-0 increased in an

approximately dose-proportional manner in the 50-400 mg fasting dose range.[1]

Table 2: Pharmacokinetic Parameters of SHEN26-69-0
Following Multiple Ascending Doses
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Dose
Group

N Day
Cmax,ss
(ng/mL)

Tmax,ss
(h)

AUCτ,ss
(h·ng/mL)

Rac
(AUC)

200 mg

BID
8 5 633 ± 139

1.5 (1.0-

2.0)
3480 ± 699 1.30 ± 0.16

400 mg

BID
8 5 1240 ± 291

1.5 (1.0-

3.0)

7540 ±

1650
1.37 ± 0.21

600 mg

BID
8 5 1780 ± 412

2.0 (1.5-

4.0)

11800 ±

2840
1.41 ± 0.25

Data are presented as mean ± standard deviation for Cmax,ss, AUCτ,ss, and Rac, and as

median (range) for Tmax,ss. BID: Twice daily; Cmax,ss: Maximum plasma concentration at

steady state; Tmax,ss: Time to reach Cmax at steady state; AUCτ,ss: Area under the plasma

concentration-time curve over a dosing interval at steady state; Rac (AUC): Accumulation ratio

based on AUC.

The multiple ascending dose study showed a slight accumulation of SHEN26-69-0 upon

repeated dosing.[1]

Table 3: Effect of Food on the Pharmacokinetics of
SHEN26-69-0 Following a Single 800 mg Dose

Condition N
Cmax
(ng/mL)

Tmax (h)
AUC0-t
(h·ng/mL)

AUC0-∞
(h·ng/mL)

Fasting 8 1510 ± 364 2.0 (1.0-4.0) 12000 ± 2450 12100 ± 2450

Standard

Meal
8 1980 ± 451 3.0 (1.5-6.0) 16800 ± 3890 17000 ± 3910

High-Fat

Meal
8 2210 ± 503 4.0 (2.0-8.0) 21500 ± 4980 21700 ± 5010

Data are presented as mean ± standard deviation for Cmax and AUC, and as median (range)

for Tmax.
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Both standard and high-fat meals increased the Cmax and AUC of SHEN26-69-0, with a high-

fat meal also prolonging the Tmax.[1]

Experimental Protocols
Phase I Clinical Trial Protocol for Pharmacokinetic
Analysis
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple

ascending oral doses of SHEN26 in healthy subjects, and to assess the effect of food on its

pharmacokinetics.

Study Design: A randomized, double-blind, placebo-controlled study with three parts:

Part A: Single Ascending Dose (SAD): Healthy subjects received a single oral dose of

SHEN26 (50 mg, 200 mg, 400 mg, 800 mg, or 1200 mg) or placebo in a fasting state.

Part B: Multiple Ascending Dose (MAD): Healthy subjects received oral doses of SHEN26
(200 mg, 400 mg, or 600 mg) or placebo twice daily for five consecutive days.

Part C: Food-Effect (FE): Healthy subjects received a single oral dose of 800 mg SHEN26
under fasting conditions, after a standard-fat meal, and after a high-fat meal in a crossover

design.

Participant Population: Healthy adult male and female subjects aged 18 to 45 years with a

body mass index (BMI) between 19 and 26 kg/m ².

Pharmacokinetic Blood Sampling:

SAD Study: Venous blood samples were collected at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5,

2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

MAD Study: Blood samples were collected on Day 1 at the same time points as the SAD

study. On Days 3 and 4, trough concentrations were measured pre-dose. On Day 5, serial

blood samples were collected pre-dose and at the same post-dose time points as Day 1.

FE Study: Blood samples were collected at the same time points as the SAD study for each

treatment period.
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Sample Handling: Blood samples were collected in tubes containing K2EDTA as an

anticoagulant. Plasma was separated by centrifugation at 1500 x g for 10 minutes at 4°C and

stored at -70°C or below until analysis.

Bioanalytical Method for the Quantification of SHEN26-
69-0 in Human Plasma
Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is

used for the quantitative determination of SHEN26-69-0 in human plasma.

Materials and Reagents:

SHEN26-69-0 reference standard

Stable isotope-labeled internal standard (IS) of SHEN26-69-0

Human plasma (K2EDTA)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Formic acid (LC-MS grade)

Water (ultrapure)

Sample Preparation (Protein Precipitation):

Thaw plasma samples at room temperature.

To 100 µL of plasma, add 20 µL of the internal standard working solution.

Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 12,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions (Representative):

LC System: UHPLC system

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase:

A: 0.1% Formic acid in water

B: 0.1% Formic acid in acetonitrile

Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma

components.

Flow Rate: 0.4 mL/min

Column Temperature: 40°C

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Positive electrospray ionization (ESI+)

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for

SHEN26-69-0 and its IS.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using

non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Mandatory Visualizations
Signaling Pathway of SHEN26 as an RdRp Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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